Cas no 105426-65-1 (2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide)

2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide structure
105426-65-1 structure
商品名:2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide
CAS番号:105426-65-1
MF:C6H8N4O
メガワット:152.15392
MDL:MFCD15146254
CID:126720
PubChem ID:13571084

2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide 化学的及び物理的性質

名前と識別子

    • 2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide
    • 6-Methylpyrazine-2-carbohydrazide
    • ACMC-1CC7I
    • AG-D-18918
    • CTK0H2591
    • Pyrazinecarboxylic acid, 6-methyl-, hydrazide
    • Pyrazinecarboxylicacid, 6-methyl-, hydrazide (9CI)
    • A896008
    • AKOS006341633
    • 6-methyl-2-Pyrazinecarboxylic acid hydrazide
    • 6-Methyl-2-pyrazinecarbohydrazide
    • 105426-65-1
    • DTXSID90544084
    • SCHEMBL22518525
    • Pyrazinecarboxylic acid, 6-methyl-, hydrazide (9CI)
    • DB-108152
    • MDL: MFCD15146254
    • インチ: InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
    • InChIKey: OKELGYGLVSEMRW-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC(C(NN)=O)=CN=C1

計算された属性

  • せいみつぶんしりょう: 152.06994
  • どういたいしつりょう: 152.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.9Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

  • PSA: 80.9
  • LogP: 0.66360

2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0986568-5g
6-Methylpyrazine-2-carbohydrazide
105426-65-1 95%
5g
$870 2024-08-02
Chemenu
CM168639-5g
6-Methylpyrazine-2-carbohydrazide
105426-65-1 95+%
5g
$808 2021-08-05
Ambeed
A830514-1g
6-Methylpyrazine-2-carbohydrazide
105426-65-1 97%
1g
$239.0 2024-08-02
eNovation Chemicals LLC
Y0986568-5g
6-methylpyrazine-2-carbohydrazide
105426-65-1 95%
5g
$870 2025-02-21
eNovation Chemicals LLC
D293531-1g
6-methyl-2-Pyrazinecarboxylic acid hydrazide
105426-65-1 97%
1g
$330 2024-05-24
Chemenu
CM168639-1g
6-Methylpyrazine-2-carbohydrazide
105426-65-1 95%+
1g
$263 2023-03-05
eNovation Chemicals LLC
D293531-10g
6-methyl-2-Pyrazinecarboxylic acid hydrazide
105426-65-1 97%
10g
$1400 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1755898-1g
6-Methylpyrazine-2-carbohydrazide
105426-65-1 97%
1g
¥2509.00 2024-08-09
eNovation Chemicals LLC
D293531-25g
6-methyl-2-Pyrazinecarboxylic acid hydrazide
105426-65-1 97%
25g
$2480 2025-02-22
eNovation Chemicals LLC
Y0986568-5g
6-methylpyrazine-2-carbohydrazide
105426-65-1 95%
5g
$870 2025-02-25

2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide 関連文献

2-Pyrazinecarboxylicacid, 6-methyl-, hydrazideに関する追加情報

Introduction to 2-Pyrazinecarboxylic acid, 6-methyl-, hydrazide (CAS No. 105426-65-1) and Its Emerging Applications in Chemical Biology

2-Pyrazinecarboxylic acid, 6-methyl-, hydrazide, identified by the CAS number 105426-65-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyrazine derivatives family, which is well-known for its broad spectrum of biological activities. The presence of both a carboxylic acid and a hydrazide moiety in its molecular structure endows it with versatile reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

Thehydrazidefunctional group is particularly noteworthy as it serves as a reactive site for various chemical transformations, including condensation reactions with carbonyl compounds, leading to the formation of Schiff bases. These intermediates are frequently employed in medicinal chemistry to generate complex structures with enhanced pharmacological properties. Furthermore, themethylsubstituent at the 6-position of the pyrazine ring introduces steric and electronic modifications that can influence the compound's solubility, binding affinity, and metabolic stability.

In recent years, there has been a surge in research focused onpyrazine derivativesas potential therapeutic agents. Theirbiological activityhas been explored across multiple therapeutic domains, including anticancer, anti-inflammatory, and antimicrobial applications. Thehydrazidemoiety, in particular, has been extensively studied for its ability to form coordination complexes with metal ions, which are known to exhibit potent biological effects. For instance, metal-hydrazide complexes have shown promise in photodynamic therapy and as catalysts for biochemical reactions.

The synthesis of2-Pyrazinecarboxylic acid, 6-methyl-, hydrazidecan be achieved through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the condensation of 6-methyl-2-pyrazinecarboxylic acid with hydrazine hydrate under controlled conditions. This reaction typically proceeds via an imine intermediate followed by hydrolysis to yield the desired hydrazide derivative. Advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have also been employed to optimize reaction conditions and improve overall efficiency.

Thechemical propertiesof this compound make it an attractive candidate for further derivatization and functionalization. For example, the carboxylic acid group can be esterified or amidated to enhance water solubility or incorporated into larger peptidomimetic structures. Additionally, the hydrazide functionality can undergo cycloaddition reactions with α-dicarbonyl compounds to form 1,5-disubstituted hydrazines, which are valuable intermediates in drug discovery.

In the realm ofmedicinal chemistry,2-Pyrazinecarboxylic acid, 6-methyl-, hydrazidehas been investigated for its potential role as an intermediate in the synthesis of kinase inhibitors. Pyrazine derivatives are known to interact with various enzymatic targets due to their planar aromatic structure and ability to mimic natural substrates. Thehydrazidegroup provides a handle for further chemical modifications that can fine-tune binding interactions with protein targets. Recent studies have highlighted its utility in developing small-molecule inhibitors for tyrosine kinases, which are implicated in cancer progression and inflammatory diseases.

Thein vitro and in vivo models. These studies have revealed potential applications in neurodegenerative disorders, where metal chelation by the hydrazide moiety may help mitigate oxidative stress and neurotoxicity.

The

In conclusion,2-Pyrazinecarboxylic acid, 6-methyl-, hydrazide (CAS No. 105426-65-1) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its unique structural features—combining a pyrazine core with both carboxylic acid and hydrazide functionalities—endow it with remarkable reactivity and adaptability for diverse applications. As research continues to uncover new therapeutic opportunities in this space,this compound is poised to play an increasingly important role in developing next-generation bioactive molecules.

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Amadis Chemical Company Limited
(CAS:105426-65-1)2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide
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清らかである:99%
はかる:1g
価格 ($):215.0